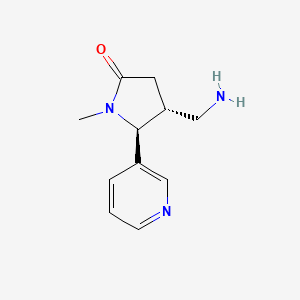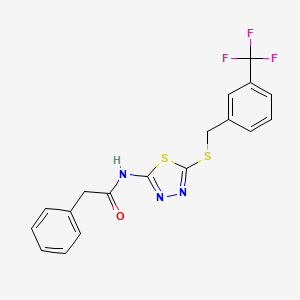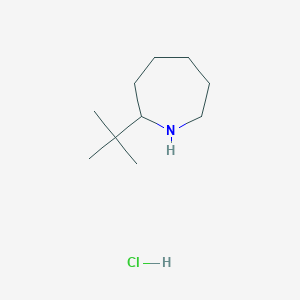![molecular formula C12H23N3O B2501425 N-[3-(4-Methyl-1,4-diazepan-1-yl)propyl]prop-2-enamide CAS No. 2305474-55-7](/img/structure/B2501425.png)
N-[3-(4-Methyl-1,4-diazepan-1-yl)propyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(4-Methyl-1,4-diazepan-1-yl)propyl]prop-2-enamide is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered nitrogen-containing heterocycles that have significant pharmaceutical and biological importance
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-Methyl-1,4-diazepan-1-yl)propyl]prop-2-enamide can be achieved through several methods. One common approach involves the intramolecular asymmetric reductive amination of the corresponding aminoketones using imine reductase enzymes . This method allows for the production of chiral diazepanes with high enantiomeric excess.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalytic processes to ensure high yield and purity. The use of enzymatic reactions, such as those catalyzed by imine reductases, is preferred due to their efficiency and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(4-Methyl-1,4-diazepan-1-yl)propyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Applications De Recherche Scientifique
N-[3-(4-Methyl-1,4-diazepan-1-yl)propyl]prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[3-(4-Methyl-1,4-diazepan-1-yl)propyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved in its action are related to its ability to modulate biochemical processes within cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ripasudil: A derivative of Fasudil, used for the treatment of glaucoma and ocular hypertension.
Suvorexant: A selective dual-orexin receptor antagonist used for the treatment of primary insomnia.
Uniqueness
N-[3-(4-Methyl-1,4-diazepan-1-yl)propyl]prop-2-enamide is unique due to its specific structural features and its potential for high enantiomeric purity when synthesized using biocatalytic methods. This makes it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
N-[3-(4-methyl-1,4-diazepan-1-yl)propyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O/c1-3-12(16)13-6-4-8-15-9-5-7-14(2)10-11-15/h3H,1,4-11H2,2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEGWVDUZUKWCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CCCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-({[(4-fluorophenyl)methyl]carbamoyl}amino)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2501342.png)
![N-butyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2501343.png)

![3-methyl-N-(4-methyl-1,3-thiazol-2-yl)-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2501350.png)
![2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2501352.png)
![N-[(2Z)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2501354.png)
![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2501356.png)

![5-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B2501359.png)
![8-(2-((3-chloro-4-methylphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2501360.png)
![N-(2-methoxyphenyl)-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2501362.png)

![1-Bromo-3-dimethylphosphorylbicyclo[1.1.1]pentane](/img/structure/B2501364.png)
![N-(3,4-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/new.no-structure.jpg)
